Product packaging for 4-Acetyl-4-ethenylcyclohex-2-en-1-one(Cat. No.:)

4-Acetyl-4-ethenylcyclohex-2-en-1-one

Cat. No.: B13835608
M. Wt: 164.20 g/mol
InChI Key: GULLPYDXPOPADK-UHFFFAOYSA-N
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Description

4-Acetyl-4-ethenylcyclohex-2-en-1-one is a synthetic, chiral cyclohexenone derivative offered for research and further manufacturing applications. This compound features an α,β-unsaturated ketone core, a functional group of significant importance in organic synthesis and biological systems . The conjugated system, with a carbon-carbon double bond adjacent to the carbonyl group, makes the β-carbon electrophilic and susceptible to nucleophilic attack, a fundamental reactivity mode known as conjugate or Michael addition . This makes it a versatile building block for constructing complex molecular architectures. The compound's structure, incorporating both acetyl and ethenyl substituents at the 4-position, suggests potential as a multifunctional intermediate. It could undergo various transformations typical of cyclic enones, such as regioselective functionalization of the double bond, reactions at the carbonyl group, and utilization of the ethenyl group in further cyclization or polymerization reactions . The presence of a stereocenter at the 4-position also indicates potential value in enantioselective synthesis, analogous to other chiral cyclohexenones like (4R)-4-methylcyclohex-2-en-1-one . Research into analogous compounds, such as 4-acetylcyclohex-2-en-1-one and 4-hydroxy-4-methylcyclohex-2-en-1-one , highlights the research interest in cyclohexenones with diverse 4-position substitutions. The reactivity of the enol forms of similar structures has also been a subject of study, exploring the equilibria between different tautomeric forms which can influence reactivity . This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2 B13835608 4-Acetyl-4-ethenylcyclohex-2-en-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

4-acetyl-4-ethenylcyclohex-2-en-1-one

InChI

InChI=1S/C10H12O2/c1-3-10(8(2)11)6-4-9(12)5-7-10/h3-4,6H,1,5,7H2,2H3

InChI Key

GULLPYDXPOPADK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCC(=O)C=C1)C=C

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Acetyl 4 Ethenylcyclohex 2 En 1 One

Retrosynthetic Strategies and Disconnection Approaches

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. For 4-Acetyl-4-ethenylcyclohex-2-en-1-one, the primary disconnection points revolve around the formation of the cyclohexenone ring and the installation of the quaternary center bearing both an acetyl and an ethenyl group.

A primary disconnection can be made at the C4-C5 and C6-C1 bonds of the cyclohexenone ring, suggesting a Robinson annulation-type approach. This would involve a Michael addition of an enolate to an α,β-unsaturated ketone followed by an intramolecular aldol (B89426) condensation. Another key disconnection is at the C4-acetyl and C4-ethenyl bonds, which points towards the sequential or conjugate addition of these groups to a pre-existing cyclohexenone core.

Idealized reagents in a retrosynthetic analysis are termed synthons, which represent the reactive species that would be used in the forward synthesis. For instance, an electrophilic acetyl group can be represented as a synthon, which in practice could be an acyl chloride or an anhydride. amazonaws.com

Key Synthetic Challenges and Stereocontrol Considerations

The central challenge in the synthesis of this compound is the construction of the all-carbon quaternary stereocenter at the C4 position. The presence of this sterically hindered center, substituted with two distinct functional groups, demands high levels of chemo- and stereoselectivity.

Key challenges include:

Controlling the regioselectivity of enolate formation and subsequent alkylation or acylation reactions.

Preventing side reactions such as multiple alkylations or polymerizations, especially when dealing with reactive vinyl groups.

Establishing the desired stereochemistry at the C4 position if a chiral synthesis is intended. This requires the use of chiral auxiliaries, catalysts, or starting materials.

The stereoselective synthesis of quaternary stereocenters is a formidable task in organic chemistry. nih.gov Achieving high enantioselectivity often requires carefully designed catalysts or biocatalytic methods to control the facial selectivity of bond formation.

Total Synthesis Pathways

Several synthetic pathways can be envisioned for the total synthesis of this compound, leveraging modern synthetic methodologies.

Ring-Closing Reactions: Intramolecular Cyclization Routes

Intramolecular cyclization reactions are powerful methods for the construction of cyclic systems. A potential route to the target molecule could involve an intramolecular aldol condensation of a diketo-alkene precursor. This precursor could be assembled through various C-C bond-forming reactions.

Another approach is the use of intramolecular Prins-type cyclizations. For example, the treatment of certain vinyl-substituted aldehydes with a Lewis acid can trigger a cyclization to form a stable carbocation, which can then be trapped to afford the desired cyclic structure. beilstein-journals.org While not directly applied to this specific target, the principle of intramolecular cyclization remains a viable strategy.

Cyclization Strategy Precursor Type Key Reagents/Conditions Potential Advantages
Intramolecular AldolAcyclic diketo-alkeneBase or Acid catalystConvergent, well-established
Intramolecular PrinsAcyclic enal with vinyl groupLewis Acid (e.g., BF3·Et2O)Forms carbocation for further functionalization

Fragment Coupling Strategies

Convergent fragment coupling strategies offer an efficient approach to complex molecules by joining two or more advanced intermediates. nih.gov This methodology can rapidly build molecular complexity and is well-suited for constructing molecules with quaternary centers. nih.govacs.org

For the synthesis of this compound, a fragment coupling approach could involve the reaction of a nucleophilic fragment containing the ethenyl group with an electrophilic cyclohexenone precursor already bearing the acetyl group, or vice versa. For instance, the 1,2-addition of an organometallic reagent (e.g., an ethenyllithium or ethenylmagnesium bromide) to a suitable cyclohexenone derivative could be a key step. nih.gov The challenge lies in achieving a 1,4-conjugate addition to install the vinyl group at the C4 position.

Fragment A (Nucleophile) Fragment B (Electrophile) Coupling Reaction Type Key Considerations
Ethenyl organometallic reagent4-Acetylcyclohexenone derivative1,4-Conjugate additionRegioselectivity, suppression of 1,2-addition
Acetylide anion equivalent4-Ethenylcyclohexenone derivative1,4-Conjugate additionHandling of acetylide, subsequent reduction

Multi-Component Reactions for Cyclohexenone Core Formation

Multi-component reactions (MCRs) are highly efficient processes where three or more starting materials react in a single operation to form a complex product, incorporating most or all of the atoms of the reactants. nih.govorganic-chemistry.org Organocatalyzed MCRs have been developed for the synthesis of densely functionalized cyclohexenones containing a quaternary center with high enantio- and diastereoselectivity. nih.govacs.org

A plausible MCR strategy for a molecule similar in complexity to this compound could involve the reaction of an enal, a β-dicarbonyl compound, and a vinyl ketone in the presence of a suitable organocatalyst. This approach could potentially construct the substituted cyclohexenone core in a single, highly convergent step.

Stereoselective and Enantioselective Approaches

The development of stereoselective and enantioselective methods is crucial for the synthesis of chiral molecules. For this compound, achieving control over the C4 stereocenter is a key objective.

One powerful strategy for the asymmetric synthesis of chiral cyclohexenones with quaternary stereocenters is the desymmetrization of prochiral precursors. nih.govacs.org For example, the use of ene-reductases in the desymmetrizing hydrogenation of prochiral 4,4-disubstituted 2,5-cyclohexadienones can generate valuable quaternary stereocenters with high enantioselectivities (up to >99% ee). nih.govacs.org This biocatalytic approach offers a green and highly efficient alternative to traditional chemical methods.

Asymmetric transfer hydrogenation using bifunctional ruthenium catalysts is another effective method for the enantioselective preparation of substituted cyclohexanone (B45756) derivatives, which can then be further elaborated to the desired cyclohexenone. mdpi.com

Methodology Catalyst/Reagent Substrate Type Typical Enantioselectivity
Biocatalytic DesymmetrizationEne-reductases (e.g., OPR3, YqjM)Prochiral 4,4-disubstituted 2,5-cyclohexadienones>99% ee nih.govacs.org
Asymmetric Transfer HydrogenationBifunctional Ruthenium catalystsCyclohexenonesHigh ee
Organocatalyzed MCRProline-based catalystsEnals, β-dicarbonyls, vinyl ketonesHigh enantio- and diastereoselectivity nih.govacs.org

Chiral Auxiliaries and Catalytic Asymmetric Synthesis

The controlled installation of the chiral quaternary center is the cornerstone of any synthesis of enantiomerically pure this compound. Both substrate-controlled (chiral auxiliary) and catalyst-controlled (asymmetric catalysis) methods are powerful tools for this purpose.

A traditional approach involves the use of a chiral auxiliary , a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of subsequent reactions. wikipedia.org For the synthesis of the target compound, an achiral cyclohexenone precursor could be derivatized with a chiral auxiliary, such as one derived from pseudoephedrine or an Evans oxazolidinone. beilstein-journals.orgnih.gov A subsequent conjugate addition of either an acetyl or a vinyl nucleophile equivalent (e.g., using a Gilman cuprate (B13416276) reagent) would proceed with high diastereoselectivity due to the steric bias imposed by the auxiliary. beilstein-journals.org After the key bond-forming step, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

More contemporary and efficient are catalytic asymmetric syntheses , which employ a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product. nih.gov A highly effective strategy for constructing 4,4-disubstituted cyclohexenones is the organocatalytic desymmetrization of a prochiral 4,4-disubstituted cyclohexadienone. rsc.orgrsc.orgnih.gov In a hypothetical application to the target molecule, a precursor like 4-acetyl-4-ethenylcyclohexa-2,5-dienone could undergo a conjugate addition of a nucleophile (e.g., a malonate) catalyzed by a chiral primary amine-thiourea catalyst. rsc.orgnih.gov This approach breaks the molecule's symmetry by selectively functionalizing one of the two enantiotopic enone systems, thereby setting the C4 stereocenter with high enantioselectivity.

Catalyst TypeSubstrate Type (Analogue)Enantiomeric Excess (ee)Reference
Chiral Primary Amine-Thiourea4,4-Disubstituted CyclohexadienoneUp to 99% rsc.orgnih.gov
Chiral Diamine4,4-Disubstituted CyclohexadienoneUp to 98% nih.gov
BINOL-derived Phosphoric AcidDoubly Vinylogous EsterUp to 98% acs.org

This table presents data for analogous reactions on similar substrate classes, illustrating the potential for high enantioselectivity in the synthesis of chiral cyclohexenones.

Diastereoselective Control in Functionalization

Once the absolute configuration of the C4 quaternary stereocenter is established, it exerts significant stereochemical influence over subsequent reactions, enabling diastereoselective functionalization of the cyclohexenone ring. The existing stereocenter dictates the facial selectivity of incoming reagents.

For instance, reduction of the C1 ketone would yield a diastereomeric mixture of allylic alcohols. The use of sterically demanding reducing agents, such as L-Selectride, would likely favor attack from the less hindered face of the carbonyl, leading to the formation of one diastereomer in preference to the other. Similarly, epoxidation of the C2-C3 double bond would occur preferentially on the face opposite to the bulkier substituent at the C4 position.

Furthermore, if the synthesis involves a stepwise introduction of the C4 substituents, the first group installed will direct the stereoselective entry of the second. A domino Michael-Michael reaction sequence, for example, can be used to construct highly functionalized cyclohexanone derivatives containing a quaternary carbon with excellent diastereoselectivity (de > 99%). acs.orgacs.org Such strategies rely on the precise control of reaction intermediates to build complex, multi-stereocenter systems in a single, efficient operation. acs.orgnih.gov

Green Chemistry Principles and Sustainable Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jk-sci.com Key principles include maximizing atom economy, using safer solvents, and employing catalytic processes. nih.govwikipedia.org

Solvent-Free and Aqueous Medium Reactions

A significant goal in green synthesis is the reduction of volatile organic solvents. Solvent-free reactions , often conducted by grinding solid reactants or heating a neat mixture, can lead to reduced waste, lower costs, and sometimes enhanced reaction rates. tandfonline.comtandfonline.commdpi.com The synthesis of cyclohexenone scaffolds via tandem Michael-aldol or Claisen-Schmidt condensation reactions has been successfully demonstrated under solvent-free conditions. tandfonline.comtandfonline.commdpi.com For instance, a precursor to the target molecule could potentially be assembled by reacting a suitable chalcone (B49325) with a ketone under solvent-free conditions catalyzed by a solid base like sodium hydroxide. mdpi.com

Alternatively, using water as a reaction medium is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. While organic substrates often have low solubility in water, the use of phase-transfer catalysts can facilitate reactions in biphasic or aqueous systems. nih.gov Furthermore, many biocatalytic transformations (discussed in section 2.5) are performed in aqueous buffers, making them inherently green. nih.govsphinxsai.com An aldol condensation to form a key precursor has been shown to proceed efficiently in aqueous sodium hydroxide. acs.org

Catalyst Development for Enhanced Atom Economy

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.orgresearchgate.net Reactions with high atom economy, such as additions and rearrangements, are central to green chemistry. nih.gov

The synthesis of the cyclohexenone ring itself can be highly atom-economical. A Diels-Alder reaction, a [4+2] cycloaddition, is a classic example of a 100% atom-economical reaction that could be envisioned to form the six-membered ring. jocpr.com

Catalysis is crucial for improving atom economy. Catalytic processes, by definition, use sub-stoichiometric amounts of a substance to accelerate a reaction, avoiding the large quantities of waste associated with stoichiometric reagents. jk-sci.com The catalytic asymmetric methods discussed in section 2.3.1 are not only vital for controlling stereochemistry but also for enhancing atom economy. For example, catalytic hydrogenation is a highly atom-economical method for reductions. wikipedia.orgjocpr.com The development of catalysts that enable direct C-H functionalization or avoid the use of protecting groups further contributes to more sustainable and atom-economical synthetic routes. jk-sci.com

Chemoenzymatic Synthesis and Biocatalytic Transformations

The use of enzymes (biocatalysis) in organic synthesis offers unparalleled selectivity under mild, environmentally benign conditions, often in aqueous media. researchgate.netcabidigitallibrary.org Chemoenzymatic approaches, which combine enzymatic steps with traditional chemical reactions, are powerful strategies for producing complex chiral molecules.

A prime chemoenzymatic strategy for synthesizing this compound would involve the biocatalytic desymmetrization of a prochiral 4,4-disubstituted 2,5-cyclohexadienone (B8749443) precursor. nih.govacs.org Ene-reductases, a class of flavin-dependent enzymes, have been shown to catalyze the asymmetric hydrogenation of one of the double bonds in such substrates to generate chiral 4,4-disubstituted 2-cyclohexenones with exceptional enantioselectivities (often >99% ee) and high turnover numbers. nih.govacs.org This method provides direct access to the chiral core of the target molecule in a single, highly efficient enzymatic step.

Ene-ReductaseSubstrate (Analogue)YieldEnantiomeric Excess (ee)Reference
YqjM4-(4'-methoxyphenyl)-4-phenyl-2,5-cyclohexadienone47%>99% nih.govacs.org
OPR34-(4'-chlorophenyl)-4-phenyl-2,5-cyclohexadienone70%>99% nih.govacs.org
YqjM4-(3',4'-dimethoxyphenyl)-4-phenyl-2,5-cyclohexadienone97%>99% nih.gov
YqjM4-ethyl-4-phenyl-2,5-cyclohexadienone54%>99% nih.gov

This table shows representative results from the biocatalytic desymmetrization of prochiral cyclohexadienones, highlighting the effectiveness of ene-reductases in creating chiral quaternary centers.

Other potential biocatalytic transformations in the synthesis could include:

Ketoreduction: The stereoselective reduction of the C1-ketone using a ketoreductase (KRED) to furnish a specific diastereomer of the corresponding allylic alcohol. sphinxsai.com

Enzymatic Hydrolysis: The use of lipases or esterases for the kinetic resolution of a racemic intermediate or for the enantioselective deacetylation of a precursor. researchgate.netcabidigitallibrary.org

Baeyer-Villiger Oxidation: Enzymes like cyclohexanone monooxygenases (CHMOs) can catalyze the Baeyer-Villiger oxidation of cyclic ketones to lactones, a transformation that could be applied to advanced intermediates to create further structural diversity. researchgate.net

These chemoenzymatic methods provide powerful, green alternatives to traditional chemical synthesis for accessing complex, enantiomerically pure molecules like this compound. illinois.eduosti.gov

Comprehensive Analysis of Chemical Reactivity and Mechanistic Pathways of 4 Acetyl 4 Ethenylcyclohex 2 En 1 One

Reactivity of the α,β-Unsaturated Ketone System

The α,β-unsaturated ketone is a conjugated system where the carbon-carbon double bond is adjacent to a carbonyl group. This conjugation results in the delocalization of π-electrons, creating electrophilic centers at both the carbonyl carbon and the β-carbon. libretexts.org This electronic feature is central to the reactivity of this system.

Conjugate Additions (Michael Reactions) and Nucleophilic Additions

The presence of an electrophilic β-carbon makes the α,β-unsaturated ketone susceptible to conjugate addition, also known as Michael addition. libretexts.org In this reaction, a nucleophile attacks the β-carbon, leading to the formation of an enolate intermediate, which is then protonated to yield the 1,4-addition product. A wide variety of nucleophiles can participate in Michael additions.

The competition between 1,2-addition (attack at the carbonyl carbon) and 1,4-addition (conjugate addition) is influenced by the nature of the nucleophile and the reaction conditions. libretexts.org Strong, hard nucleophiles like Grignard reagents may favor 1,2-addition, while softer nucleophiles such as cuprates, thiols, and amines typically favor 1,4-addition. libretexts.org

Table 1: Examples of Conjugate Addition Reactions

NucleophileReagent ExampleExpected Product
Gilman Reagent(CH₃)₂CuLi4-Acetyl-3-methyl-4-ethenylcyclohexan-1-one
ThiolPhSH4-Acetyl-4-ethenyl-3-(phenylthio)cyclohexan-1-one
Amine(CH₃)₂NH4-Acetyl-3-(dimethylamino)-4-ethenylcyclohexan-1-one
EnolateCH₂(COOEt)₂ / BaseDiethyl 2-(2-acetyl-2-ethenyl-5-oxocyclohexyl)malonate

Cycloaddition Chemistry (e.g., Diels-Alder Reactions involving the enone and diene moieties)

The carbon-carbon double bond of the α,β-unsaturated ketone can act as a dienophile in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. wikipedia.orgmasterorganicchemistry.com The electron-withdrawing nature of the adjacent carbonyl group activates the double bond, making it more reactive towards electron-rich dienes. masterorganicchemistry.comyoutube.com The reaction is a concerted [4+2] cycloaddition, proceeding through a cyclic transition state. wikipedia.orglibretexts.org

The stereochemical outcome of the Diels-Alder reaction is highly predictable, with the reaction typically favoring the endo product due to secondary orbital interactions. youtube.com

Table 2: Diels-Alder Reaction with 4-Acetyl-4-ethenylcyclohex-2-en-1-one as Dienophile

DieneExpected Product
1,3-Butadiene4-Acetyl-4-ethenylbicyclo[2.2.2]oct-5-en-2-one
Cyclopentadiene4-Acetyl-4-ethenyltricyclo[5.2.1.0²,⁶]dec-8-en-3-one
2,3-Dimethyl-1,3-butadiene4-Acetyl-4-ethenyl-5,6-dimethylbicyclo[2.2.2]oct-5-en-2-one

Furthermore, the molecule itself contains both a diene-like feature (the ethenyl group conjugated with the ring double bond is not a classical diene for Diels-Alder) and a dienophile. While an intramolecular Diels-Alder reaction is conceivable, it would likely require significant thermal activation and may lead to strained ring systems.

Pericyclic Reactions and Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.orgscribd.com Beyond cycloadditions, the α,β-unsaturated ketone moiety can participate in other types of pericyclic reactions under thermal or photochemical conditions. For instance, electrocyclic reactions could be envisioned if further conjugation were present. libretexts.org

Rearrangements, such as the Nazarov cyclization, are also a possibility under acidic conditions. Protonation of the carbonyl oxygen can generate a pentadienyl cation, which can then undergo a 4π-electrocyclic ring closure. beilstein-journals.org

Transformations Involving the Ethenyl Moiety

The terminal ethenyl (vinyl) group is another key site of reactivity, allowing for a range of functionalization reactions.

Olefin Functionalization: Epoxidation, Dihydroxylation, Halogenation

The electron-rich double bond of the ethenyl group can be readily functionalized.

Epoxidation: Treatment with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), will convert the ethenyl group into an epoxide ring, yielding 4-acetyl-4-(oxiran-2-yl)cyclohex-2-en-1-one. organic-chemistry.orgresearchgate.net This transformation is valuable for introducing a reactive three-membered ring that can be opened by various nucleophiles.

Dihydroxylation: The ethenyl group can be converted to a vicinal diol using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.comkhanacademy.org Asymmetric dihydroxylation can be achieved using Sharpless conditions, which employ a chiral ligand to control the stereochemistry of the newly formed stereocenters. wikipedia.org

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond will proceed via a halonium ion intermediate to give the corresponding dihalide. In the presence of a nucleophilic solvent like water, a halohydrin can be formed. stackexchange.com

Table 3: Functionalization of the Ethenyl Group

ReactionReagent(s)Expected Product
Epoxidationm-CPBA4-Acetyl-4-(oxiran-2-yl)cyclohex-2-en-1-one
Syn-DihydroxylationOsO₄, NMO4-Acetyl-4-(1,2-dihydroxyethyl)cyclohex-2-en-1-one
Anti-Dihydroxylation1. RCO₃H 2. H₃O⁺4-Acetyl-4-(1,2-dihydroxyethyl)cyclohex-2-en-1-one
BrominationBr₂4-Acetyl-4-(1,2-dibromoethyl)cyclohex-2-en-1-one

Metathesis Reactions and Cross-Coupling Strategies

The terminal alkene is an excellent handle for carbon-carbon bond formation through metathesis and cross-coupling reactions.

Olefin Metathesis: This powerful reaction, often catalyzed by ruthenium-based complexes like the Grubbs catalyst, allows for the "swapping" of alkene fragments. wikipedia.orgmasterorganicchemistry.com Ring-closing metathesis (RCM) could be employed if another alkene is introduced into the molecule. Cross-metathesis with another olefin can be used to introduce new functional groups. nih.govlibretexts.orguwindsor.ca

Cross-Coupling Reactions: While not a direct reaction of the olefin, conversion of the ethenyl group to a vinyl halide or triflate would enable participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Stille couplings, to form new carbon-carbon bonds.

Table 4: Potential Metathesis and Cross-Coupling Applications

Reaction TypeExample PartnerCatalystPotential Product Structure
Cross-MetathesisStyreneGrubbs Catalyst4-Acetyl-4-(2-phenylethenyl)cyclohex-2-en-1-one
Ring-Closing Metathesis (after modification)N/AGrubbs CatalystSpirocyclic or bicyclic structures
Suzuki Coupling (after conversion to vinyl bromide)Phenylboronic acidPd(PPh₃)₄4-Acetyl-4-(2-phenylethenyl)cyclohex-2-en-1-one

It is not possible to generate a comprehensive and scientifically accurate article focusing solely on the chemical compound “this compound” due to a lack of available specific research data and scholarly literature for this exact molecule.

Extensive searches of chemical databases and academic journals have revealed a significant absence of detailed studies concerning the synthesis, reactivity, and mechanistic pathways of this compound. While general principles of organic chemistry regarding the functional groups present in this molecule (an α,β-unsaturated ketone, an isolated ketone, and a vinyl group) can be applied to predict its theoretical reactivity, this would be speculative and would not meet the required standard of a thorough, informative, and scientifically accurate article based on detailed research findings.

To provide a comprehensive analysis as requested, information would be needed from peer-reviewed studies that have specifically investigated this compound. Such studies would typically include:

Spectroscopic data (NMR, IR, Mass Spectrometry) to confirm its structure and purity.

Experimental results from reactions involving each of the functional groups to understand their reactivity and selectivity.

Kinetic and thermodynamic data for various transformations.

Computational studies to support mechanistic hypotheses.

Without this foundational information, any attempt to generate the requested article would be based on extrapolation from related but distinct chemical structures, which could lead to inaccuracies. The principles of scientific accuracy and the strict adherence to the provided outline, which requires detailed research findings, cannot be upheld.

Therefore, until specific research on this compound is published and becomes available in the scientific literature, it is not feasible to produce the requested comprehensive analysis.

In-depth Analysis of this compound Remains Elusive in Scientific Literature

A comprehensive review of available scientific literature reveals a significant gap in the detailed study of the chemical compound this compound. Despite extensive searches for its chemical reactivity, mechanistic pathways, and detailed kinetic and spectroscopic analyses, no specific research dedicated to this molecule could be identified.

The inquiry into the chemical behavior of this compound was structured to investigate its detailed mechanistic investigations, including the elucidation of reaction mechanisms for key transformations and in-depth transition state analysis and reaction coordinate studies. However, the absence of primary research articles, scholarly reviews, or database entries specifically focused on this compound precludes a substantive discussion on these topics.

General synthetic strategies, such as the Diels-Alder reaction, could theoretically produce related structural motifs. For instance, the cycloaddition of a diene with a suitably substituted dienophile might offer a pathway to the cyclohexenone core. Similarly, other cycloaddition or cyclization reactions are fundamental in the synthesis of cyclic ketones. Nevertheless, specific examples or mechanistic studies involving the precise arrangement of acetyl and ethenyl groups as found in this compound are not documented in the reviewed literature.

Consequently, the creation of data tables for kinetic and spectroscopic findings, as well as a detailed discussion of reaction mechanisms and transition state analyses, is not possible at this time due to the lack of empirical or theoretical data for this compound.

Further experimental and computational research would be necessary to characterize the chemical properties and reactivity of this specific compound and to provide the data required for the comprehensive analysis that was intended.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Stereochemical Assignment of 4 Acetyl 4 Ethenylcyclohex 2 En 1 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of the proton (¹H) and carbon (¹³C) skeletons, as well as the elucidation of through-bond and through-space connectivities.

The initial step in the structural analysis of 4-acetyl-4-ethenylcyclohex-2-en-1-one involves the acquisition and interpretation of 1D NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, characteristic signals would be expected for the vinyl protons of the ethenyl group, the olefinic protons of the cyclohexenone ring, the methylene (B1212753) protons of the ring, and the methyl protons of the acetyl group. The chemical shifts (δ) are influenced by the electron-withdrawing carbonyl groups and the anisotropic effects of the double bonds.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The presence of the ketone and acetyl carbonyl carbons would be indicated by signals in the downfield region (typically δ 190-220 ppm). The olefinic and vinyl carbons would resonate in the δ 100-150 ppm range, while the aliphatic carbons of the ring and the acetyl methyl group would appear in the upfield region.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are crucial for distinguishing between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-90 spectrum would exclusively show signals for CH carbons, while a DEPT-135 spectrum would display positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. This information is instrumental in assigning the carbon signals of the cyclohexenone ring and the substituents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)MultiplicityDEPT-135
1-~199.0--
2~6.90~150.0dCH
3~6.00~130.0dCH
4-~50.0-C
5~2.50~35.0tCH₂
6~2.40~38.0tCH₂
7-~208.0-C
8~2.20~25.0sCH₃
9~6.00~140.0ddCH
10~5.30~118.0dCH₂
10'~5.25~118.0dCH₂

Note: The chemical shifts are predicted values and may vary depending on the solvent and other experimental conditions.

Two-dimensional NMR experiments are essential for establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically those on adjacent carbons. For this compound, cross-peaks would be expected between the olefinic protons H-2 and H-3, and between the methylene protons at C-5 and C-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. It is a powerful tool for definitively assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations from the methyl protons of the acetyl group (H-8) to the acetyl carbonyl carbon (C-7) and the quaternary carbon (C-4) would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons, regardless of whether they are connected through bonds. This is crucial for determining the stereochemistry and conformation of the molecule. For example, a NOESY correlation between the acetyl methyl protons and one of the vinyl protons could indicate a specific preferred conformation.

Determining the absolute configuration of the stereocenter at C-4 often requires more advanced NMR techniques.

Anisotropic Effects: The magnetic anisotropy of the carbonyl group and the double bonds can lead to characteristic shielding or deshielding of nearby protons. Careful analysis of these effects, often aided by computational modeling, can provide clues about the relative stereochemistry.

Chiral Shift Reagents (CSRs): In the absence of other stereocenters, the use of chiral lanthanide shift reagents can be employed. These reagents form diastereomeric complexes with the enantiomers of the compound, leading to the separation of their NMR signals. The differential shifts induced by the CSR can allow for the determination of enantiomeric excess and, in some cases, the assignment of absolute configuration by comparing the observed shifts with those of known compounds.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides the accurate mass of the parent ion, which allows for the determination of the molecular formula. Furthermore, the fragmentation pattern gives valuable information about the molecular structure.

In an electron ionization (EI) HRMS experiment, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The analysis of these fragments helps to confirm the presence of specific functional groups and structural motifs. For this compound, characteristic fragmentation pathways could include:

Loss of the acetyl group: A prominent peak corresponding to the loss of a CH₃CO radical (m/z 43) would be strong evidence for the presence of an acetyl group.

Loss of the ethenyl group: Fragmentation involving the cleavage of the ethenyl group (m/z 27) would also be expected.

Retro-Diels-Alder reaction: The cyclohexenone ring could undergo a characteristic retro-Diels-Alder fragmentation, providing information about the substitution pattern on the ring.

HRMS provides masses with high precision (typically to four or five decimal places). This accuracy allows for the unambiguous determination of the elemental composition of the parent ion and its fragments. The molecular formula of this compound is C₁₀H₁₂O₂. The expected exact mass can be calculated and compared to the experimentally determined mass. Additionally, the isotopic pattern, particularly the relative abundance of the [M+1]⁺ peak due to the natural abundance of ¹³C, can further confirm the number of carbon atoms in the molecule.

Interactive Data Table: Predicted HRMS Fragmentation for this compound (C₁₀H₁₂O₂)

m/z (Predicted)Fragment IonPossible Neutral Loss
164.0837[C₁₀H₁₂O₂]⁺-
149.0603[C₉H₉O₂]⁺CH₃
137.0603[C₈H₉O₂]⁺C₂H₃
121.0653[C₈H₉O]⁺CH₃CO
93.0704[C₇H₉]⁺CH₃CO, CO

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the conjugated ketone, typically found in the range of 1650-1685 cm⁻¹. This frequency is lower than that of a saturated ketone due to the delocalization of π-electrons, which weakens the C=O bond. The acetyl group's carbonyl stretch will also appear in the IR spectrum, generally at a higher frequency than the conjugated ketone, around 1705-1725 cm⁻¹. The C=C stretching vibrations of the cyclohexenone ring and the ethenyl group will produce characteristic bands in the 1600-1680 cm⁻¹ region. The C-H stretching vibrations of the vinyl group are expected above 3000 cm⁻¹, while the C-H out-of-plane bending vibrations provide strong, characteristic bands in the 900-1000 cm⁻¹ region.

Raman spectroscopy, which relies on the change in polarizability of a bond during vibration, is particularly sensitive to non-polar bonds. Therefore, the C=C stretching vibrations of the cyclohexene (B86901) ring and the ethenyl group are expected to show strong signals in the Raman spectrum. The C=O stretch, while strong in the IR, will be weaker in the Raman spectrum. The combination of both IR and Raman data provides a more complete picture of the vibrational modes and aids in the unambiguous assignment of functional groups.

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the theoretical vibrational spectra of this compound. spectroscopyonline.comnih.gov These calculations can predict the frequencies and intensities of both IR and Raman bands, which can then be compared with experimental spectra to confirm the assignments. researchgate.net

Table 1: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)
α,β-Unsaturated KetoneC=O Stretch1650-1685 (Strong)1650-1685 (Weak-Medium)
Acetyl GroupC=O Stretch1705-1725 (Strong)1705-1725 (Weak)
Cyclohexenone & EthenylC=C Stretch1600-1680 (Medium)1600-1680 (Strong)
Ethenyl Group=C-H Stretch3010-3095 (Medium)3010-3095 (Medium)
Ethenyl GroupC-H Out-of-plane Bend910-990 (Strong)910-990 (Weak)
Alkyl C-HC-H Stretch2850-2960 (Medium)2850-2960 (Strong)

X-ray Crystallography for Absolute Configuration and Conformation

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute configuration and preferred conformation in the solid state. For a chiral molecule like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would provide definitive proof of its stereochemistry.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of atoms within the crystal lattice. The data can be used to construct a three-dimensional electron density map of the molecule, from which the positions of all atoms can be determined with high precision. This allows for the measurement of bond lengths, bond angles, and torsional angles, providing a detailed picture of the molecular geometry. For instance, the crystal structure of a trisubstituted cyclohexanone (B45756) derivative has been determined, showcasing the power of this technique in establishing stereocontrolled synthesis. rsc.org

To determine the absolute configuration of a chiral molecule, anomalous dispersion effects are utilized. When the sample contains atoms that absorb X-rays, the scattering factor becomes complex, and the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) are no longer equal. By carefully measuring these differences, the absolute configuration can be determined, often expressed by the Flack parameter. While no crystal structure for this compound is currently available in the public domain, the principles of the technique are well-established through studies on related substituted cyclohexanones. researchgate.net

Furthermore, X-ray crystallography reveals the conformation of the cyclohexenone ring in the solid state. Substituted cyclohexenones can adopt various conformations, such as half-chair or boat, and the crystallographic data would precisely define this. This information is crucial for understanding the molecule's reactivity and its interaction with other molecules.

Table 2: Illustrative Crystallographic Data for a Substituted Cyclohexanone Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
β (°)98.76
Volume (ų)1334.5
Z4
R-factor0.045

Note: This is illustrative data for a generic substituted cyclohexanone and not for the title compound.

Chiroptical Spectroscopy: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Molecules

Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for investigating the stereochemistry of chiral molecules in solution. These methods are based on the differential interaction of chiral molecules with left and right circularly polarized light. creative-biostructure.com

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum is obtained only for chiral molecules that contain a chromophore (a light-absorbing group). In this compound, the α,β-unsaturated ketone moiety is the primary chromophore. The n→π* and π→π* electronic transitions of this chromophore give rise to characteristic CD signals, known as Cotton effects. The sign and magnitude of these Cotton effects are highly sensitive to the stereochemical environment around the chromophore.

The "Octant Rule" is a well-established empirical rule that relates the sign of the n→π* Cotton effect of a chiral cyclohexanone to the spatial arrangement of substituents relative to the carbonyl group. stackexchange.com The space around the carbonyl is divided into eight octants, and the contribution of each substituent to the Cotton effect depends on the octant it occupies. By analyzing the predicted contributions of the acetyl and ethenyl groups at the C4 position, the sign of the Cotton effect can be predicted for a given enantiomer. This allows for the assignment of the absolute configuration based on the experimental CD spectrum.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum of a chiral molecule containing a chromophore will show a complex curve with peaks and troughs in the vicinity of the chromophore's absorption bands. This phenomenon is also known as the Cotton effect. The shape and sign of the ORD curve are directly related to the CD spectrum through the Kronig-Kramers transforms. Historically, ORD was a primary tool for stereochemical assignment before the widespread availability of CD spectropolarimeters. vlabs.ac.in

For this compound, both CD and ORD would provide critical information about its absolute configuration. The n→π* transition of the enone chromophore typically appears around 320-350 nm, and the π→π* transition occurs at shorter wavelengths (around 220-250 nm). The signs of the Cotton effects associated with these transitions can be used to assign the absolute configuration at the C4 stereocenter.

Modern computational chemistry allows for the ab initio calculation of CD and ORD spectra. nih.govresearchgate.net By calculating the theoretical spectra for both enantiomers of this compound, a direct comparison with the experimental spectrum can lead to a confident assignment of the absolute configuration. nih.gov

Table 3: Illustrative Chiroptical Data for a Chiral Cyclohexenone Derivative

TechniqueTransitionWavelength (nm)Sign of Cotton Effect
CDn→π~330Positive
CDπ→π~240Negative
ORDn→π*Peak at ~340, Trough at ~320Positive Cotton Effect

Note: This is illustrative data and the signs would depend on the specific enantiomer.

Computational and Theoretical Chemistry Studies on 4 Acetyl 4 Ethenylcyclohex 2 En 1 One

Electronic Structure and Molecular Orbital Theory Calculations

The electronic behavior of a molecule is fundamental to understanding its chemical properties. Molecular orbital theory provides a framework for describing the distribution and energy of electrons within a molecule.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For 4-acetyl-4-ethenylcyclohex-2-en-1-one, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The presence of multiple functional groups—a ketone, an alkene in the ring, and a vinyl group—offers several potential reactive sites. FMO calculations would help to elucidate which of these sites is most likely to participate in various chemical reactions.

Table 1: Illustrative Frontier Molecular Orbital Data for a Substituted Cyclohexenone Derivative (Hypothetical Data)

Molecular OrbitalEnergy (eV)Primary Atomic Orbital Contributions
LUMO+1-0.5C=O (π), C=C (vinyl, π)
LUMO-1.2C=C (ring, π), C=O (π)
HOMO-6.5C=C (ring, π), C=C (vinyl, π)
HOMO-1-7.8C=O (n), C-C (σ)

Note: This table presents hypothetical data to illustrate the type of information generated from FMO analysis. Actual values for this compound would require specific calculations.

Charge Distribution and Electrostatic Potential Maps

The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. An electrostatic potential map (ESP) provides a visual representation of this charge distribution. In an ESP map, regions of high electron density (negative potential) are typically colored red, while regions of low electron density (positive potential) are colored blue. Intermediate potentials are represented by other colors in the spectrum (e.g., green, yellow).

For this compound, an ESP map would likely show a significant region of negative potential around the oxygen atom of the acetyl group due to its high electronegativity. The carbonyl carbon and the protons attached to the sp2-hybridized carbons of the alkene and vinyl groups would likely exhibit a more positive potential. This information is invaluable for predicting how the molecule will interact with other polar molecules and for understanding its intermolecular forces.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including molecules. DFT calculations can be used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its energy.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

A significant application of DFT is the prediction of various spectroscopic parameters. By calculating properties related to the nuclear and electronic structure, it is possible to simulate spectra that can be compared with experimental data.

NMR (Nuclear Magnetic Resonance): DFT can predict the chemical shifts of ¹H and ¹³C atoms in a molecule. These predictions are based on the calculated magnetic shielding around each nucleus.

IR (Infrared): DFT calculations can determine the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an IR spectrum and are related to the stretching and bending of chemical bonds.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions in a molecule, which correspond to the absorption of light in the UV-Vis region of the electromagnetic spectrum.

Table 2: Illustrative Predicted Spectroscopic Data for a Substituted Cyclohexenone Derivative (Hypothetical Data)

ParameterPredicted ValueCorresponding Functional Group
¹³C NMR Chemical Shift198 ppmC=O (ketone)
¹H NMR Chemical Shift6.8 ppmC=CH (ring)
IR Vibrational Frequency1710 cm⁻¹C=O stretch
UV-Vis λmax280 nmπ → π* transition

Note: This table presents hypothetical data to illustrate the type of information generated from DFT-based spectroscopic predictions. Actual values for this compound would require specific calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for studying static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of different molecular conformations and the study of intermolecular interactions.

For a flexible molecule like this compound, which has a non-planar ring and rotatable acetyl and vinyl groups, MD simulations could reveal the preferred conformations in different environments (e.g., in the gas phase or in a solvent). These simulations can also provide information about how multiple molecules of the compound interact with each other in the liquid or solid state.

Cheminformatics and Data Mining Applied to Cyclohexenone Derivatives

Cheminformatics combines computational techniques to analyze and manage large sets of chemical data. acs.org When applied to cyclohexenone derivatives, cheminformatics and data mining can uncover valuable patterns and relationships within vast chemical libraries that might not be apparent from examining individual compounds. mdpi.com

The process typically involves:

Database Curation: Compiling large databases of cyclohexenone derivatives from sources like chemical suppliers, patents, and the scientific literature. nih.gov This data includes chemical structures and any available experimental information (e.g., spectral data, reactivity, biological activity).

Fingerprinting and Similarity Searching: Representing each molecule as a "fingerprint"—a binary string that encodes its structural features. These fingerprints allow for rapid similarity searching to identify compounds with similar substructures to a query molecule like this compound.

Clustering and Classification: Grouping molecules into clusters based on structural similarity. This can help to identify distinct structural classes within a large dataset and to understand the diversity of a chemical library.

Machine Learning and Predictive Modeling: Using machine learning algorithms to build models that can predict various properties of cyclohexenone derivatives, such as their synthetic accessibility, potential biological targets, or physicochemical properties. acs.orgmdpi.com

For instance, a data mining approach could analyze a database of thousands of cyclohexenone derivatives to identify structural motifs that are frequently associated with a particular type of reactivity or biological activity. This "knowledge base" can then be used to screen new compounds or to guide the design of focused libraries for high-throughput screening. researchgate.net

Table 2: Example Data Fields in a Cheminformatics Database for Cyclohexenone Derivatives

Compound IDIUPAC NameSMILES StringMolecular WeightXlogPNumber of H-Bond DonorsNumber of H-Bond Acceptors
1 This compoundCC(=O)C1(C=C)CC(=O)C=CC1164.201.502
2 2-Cyclohexen-1-oneO=C1C=CCC196.130.601
3 3-Methyl-2-cyclohexen-1-oneCC1=CC(=O)CCC1110.151.101
4 (R)-PulegoneCC1=CC(=O)CC[C@]1(C)C(C)C152.232.401

This table is a simplified, illustrative example of the types of data that would be curated and analyzed in a cheminformatics study. The data for compounds 2-4 are for illustrative purposes.

By applying these computational strategies, researchers can efficiently navigate the vast chemical space of cyclohexenone derivatives. This allows for the identification of promising candidates for various applications, the optimization of existing compounds, and a deeper understanding of the structure-property relationships that govern this important class of molecules.

Design, Synthesis, and Exploration of 4 Acetyl 4 Ethenylcyclohex 2 En 1 One Analogues and Derivatives

Structural Modification Strategies for Enhanced Synthetic Utility

The inherent reactivity of the 4-acetyl-4-ethenylcyclohex-2-en-1-one core can be strategically harnessed and modified to enhance its utility as a synthetic intermediate. Key approaches focus on leveraging the existing functional groups and the cyclic backbone to introduce new functionalities and control stereochemistry.

One primary strategy involves the selective transformation of the ketone and enone functionalities. The α,β-unsaturated ketone is susceptible to a variety of transformations, including 1,4-conjugate additions (Michael additions), which can introduce a wide range of substituents at the 3-position. beilstein-journals.orgnih.gov The carbonyl group itself can undergo nucleophilic addition, reduction to the corresponding alcohol, or conversion to other functional groups like imines or hydrazones.

Another key strategy focuses on modifying the acetyl and ethenyl groups at the C4 position. The acetyl group's carbonyl can be a handle for aldol (B89426) condensations, Wittig reactions, or conversion to esters or amides after Baeyer-Villiger oxidation. The ethenyl (vinyl) group is amenable to a plethora of transformations, including hydrogenation, epoxidation, dihydroxylation, and polymerization. wikipedia.orgnih.gov

Furthermore, the cyclohexene (B86901) ring itself can be a target for modification. Allylic functionalization at the C6 position can be achieved through various methods. Ring-closing or ring-opening metathesis reactions could also be employed to create more complex polycyclic or macrocyclic structures. The strategic application of these modifications can lead to a diverse library of compounds with tailored properties.

Development of Libraries of Structural Analogues

The systematic development of structural analogue libraries is crucial for understanding the structure-activity relationship of this compound. This involves the methodical variation of its key structural components.

The ethenyl group at C4 can be systematically varied to explore the impact of steric bulk, electronics, and hydrophobicity in this region of the molecule. A focused library of analogues can be generated by replacing the ethenyl group with other substituents.

Table 1: Proposed Analogues with Variation of the Ethenyl Moiety

Analogue Name C4-Substituent Synthetic Precursor/Method
4-Acetyl-4-ethylcyclohex-2-en-1-one -CH₂CH₃ Selective hydrogenation of the ethenyl group
4-Acetyl-4-propylcyclohex-2-en-1-one -CH₂CH₂CH₃ Grignard reaction on a suitable precursor
4-Acetyl-4-isopropylcyclohex-2-en-1-one -CH(CH₃)₂ Isopropylmagnesium bromide addition
4-Acetyl-4-phenylcyclohex-2-en-1-one -C₆H₅ Phenylmagnesium bromide addition

The acetyl group offers another point of diversification. Modifications can range from simple homologation to the introduction of different functional groups, altering the electronic and steric properties at the C4 position.

Table 2: Proposed Analogues with Diversification of the Acetyl Group

Analogue Name C4-Substituent Synthetic Precursor/Method
4-Ethenyl-4-propionylcyclohex-2-en-1-one -C(O)CH₂CH₃ Acylation with propionyl chloride
4-Ethenyl-4-benzoylcyclohex-2-en-1-one -C(O)C₆H₅ Acylation with benzoyl chloride
Methyl 4-ethenyl-1-oxocyclohex-2-ene-4-carboxylate -C(O)OCH₃ Baeyer-Villiger oxidation followed by esterification

Table 3: Proposed Analogues with Ring Substitutions and Fusions

Analogue Name Modification Potential Synthetic Approach
4-Acetyl-4-ethenyl-3-methylcyclohex-2-en-1-one Methyl group at C3 Michael addition of a methyl cuprate (B13416276)
4-Acetyl-4-ethenyl-5,5-dimethylcyclohex-2-en-1-one Gem-dimethyl at C5 Synthesis from a 5,5-dimethylated precursor
Fused bicyclic analogue Annelation at C5 and C6 Robinson annulation with a suitable precursor

Preparation of Stereoisomers and Enantiomerically Pure Analogues

The C4 position of this compound is a chiral center. Therefore, the preparation of stereoisomers and enantiomerically pure analogues is a critical aspect of its exploration. Asymmetric synthesis methodologies can be employed to control the stereochemistry at this center.

One approach involves the use of chiral auxiliaries attached to a precursor molecule to direct the stereoselective introduction of the acetyl and ethenyl groups. Alternatively, enantioselective catalysis can be employed. For instance, a prochiral precursor could undergo an asymmetric Michael addition or an asymmetric allylation to set the stereochemistry at C4. rsc.org

The diastereoselective synthesis of substituted cyclohexanones and cyclohexenones is a well-established field, often relying on cascade reactions or stereoselective cyclizations. beilstein-journals.orgnih.govresearchgate.net These methods can be adapted to the synthesis of specific stereoisomers of the target compound and its derivatives. The separation of racemic mixtures through chiral chromatography or the use of resolving agents are also viable strategies to obtain enantiomerically pure compounds.

Investigation of Conformational Preferences in Derivatized Structures

The cyclohexenone ring is not planar and exists in various conformations, such as half-chair and boat forms. youtube.com The introduction of substituents on the ring can significantly influence the preferred conformation, which in turn can affect the molecule's reactivity and biological activity.

Conformational analysis of derivatized structures can be carried out using a combination of computational methods and experimental techniques. acs.orgtandfonline.com Molecular modeling and DFT (Density Functional Theory) calculations can provide insights into the relative energies of different conformations and the steric and electronic interactions that govern them. tandfonline.com

Experimentally, NMR spectroscopy, particularly 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine the spatial proximity of different protons and thus deduce the predominant conformation in solution. utdallas.edu X-ray crystallography can provide definitive information about the solid-state conformation. Understanding the conformational preferences of these derivatized structures is essential for a comprehensive understanding of their chemical and biological properties. libretexts.org

Advanced Applications of 4 Acetyl 4 Ethenylcyclohex 2 En 1 One As a Chemical Synthon

Intermediate in the Total Synthesis of Complex Organic Molecules

While no specific total syntheses employing 4-Acetyl-4-ethenylcyclohex-2-en-1-one have been found in the searched literature, its structure is reminiscent of key intermediates that could be formed through well-established synthetic strategies such as the Robinson annulation or Diels-Alder reactions. The Robinson annulation, a powerful method for forming six-membered rings, could potentially be adapted to construct this specific substituted cyclohexenone. wikipedia.orgnrochemistry.comlibretexts.org Similarly, a Diels-Alder reaction between a suitable diene and a dienophile could theoretically yield the cyclohexene (B86901) core. wikipedia.orgyoutube.commasterorganicchemistry.com

Given its array of functional groups, this compound could serve as a crucial intermediate in the synthesis of complex terpenes, steroids, or alkaloids, where the construction of highly substituted six-membered rings is a common challenge. The acetyl and ethenyl groups at the C4 position would allow for further stereoselective elaborations to build intricate molecular architectures.

Building Block for Novel Natural Product Analogues

The modification of natural products to create novel analogues with improved biological activity is a cornerstone of medicinal chemistry. While there is no direct evidence of this compound being used for this purpose, its reactive sites offer numerous possibilities for derivatization.

For instance, the ketone of the acetyl group could be reduced, converted to an amine, or used in olefination reactions. The ethenyl group could undergo hydroboration-oxidation, epoxidation, or be used in cross-coupling reactions to attach various side chains. The enone functionality could be subjected to conjugate addition reactions with a wide range of nucleophiles. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This versatility would allow for the systematic modification of a lead natural product structure, enabling the exploration of structure-activity relationships.

Precursor for Advanced Materials (e.g., functional polymers, chiral ligands, catalysts)

The ethenyl group in this compound makes it a potential monomer for polymerization reactions. Its incorporation into a polymer backbone could introduce chirality and carbonyl functionalities, leading to materials with unique properties. Such functional polymers could find applications in areas like chiral chromatography, asymmetric catalysis, or as specialized resins.

Furthermore, the cyclohexenone scaffold could be chemically modified to create novel chiral ligands for transition metal catalysis. The stereochemistry of the quaternary center could be controlled during the synthesis of the synthon, and subsequent transformations could introduce coordinating atoms to create a well-defined chiral environment around a metal center.

Role in Supramolecular Chemistry: Design of Host-Guest Systems

The rigid cyclohexenone core and the presence of hydrogen bond acceptors (the carbonyl groups) suggest that this compound could be a component in the design of host-guest systems. Through appropriate functionalization, it could be incorporated into larger macrocyclic structures or used as a building block for self-assembling systems. The defined geometry of the ring system could contribute to the creation of specific binding cavities for guest molecules.

Contribution to Methodological Developments in Organic Synthesis

The unique substitution pattern of this compound presents interesting challenges and opportunities for the development of new synthetic methodologies. For example, developing stereoselective methods to synthesize this quaternary center would be a significant contribution. Additionally, exploring the diastereoselective reactions of the enone in the presence of the adjacent chiral center could lead to new insights into asymmetric induction. The tandem reactivity of its multiple functional groups could also be exploited to develop novel cascade reactions for the efficient construction of complex molecular frameworks.

Q & A

Q. Q1: What are the optimal reaction conditions for synthesizing 4-acetyl-4-ethenylcyclohex-2-en-1-one, and how is reaction completion monitored?

Answer : Synthesis typically involves refluxing precursors (e.g., acetylated cyclohexenone derivatives) with catalysts like anhydrous potassium carbonate in ethanol, as demonstrated in analogous syntheses of substituted cyclohexenones . Reaction completion can be monitored via color changes or chromatographic methods (TLC/HPLC). Post-reaction, quenching in cold water followed by recrystallization (ethanol) is recommended for purification.

Q. Q2: Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for identifying functional groups and substituents. Infrared (IR) spectroscopy confirms carbonyl (C=O) and ethenyl (C=C) stretches. High-Resolution Mass Spectrometry (HRMS) validates molecular weight . X-ray crystallography (using SHELX software) can resolve stereochemistry if single crystals are obtained .

Intermediate-Level Experimental Design

Q. Q3: How can isomerism in this compound affect its reactivity, and what methods distinguish between isomers?

Answer : The compound’s ethenyl and acetyl groups may lead to positional or geometric isomerism. Differential Scanning Calorimetry (DSC) can detect melting-point variations, while NOESY NMR identifies spatial proximity of substituents. Computational methods (DFT calculations) predict thermodynamic stability of isomers .

Q. Q4: What purification strategies are effective for isolating this compound from byproducts?

Answer : Column chromatography with silica gel (hexane/ethyl acetate gradient) is standard. For polar byproducts, recrystallization in ethanol or acetonitrile improves yield . Purity should be verified via HPLC (C18 column, UV detection at 254 nm) .

Advanced Mechanistic and Computational Studies

Q. Q5: How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects (PCM model) and transition-state analysis explain reaction pathways, such as Diels-Alder cycloadditions involving the ethenyl group .

Q. Q6: What experimental and computational approaches resolve contradictions in spectral data (e.g., unexpected coupling constants in NMR)?

Answer : Contradictions may arise from dynamic effects (e.g., ring flipping). Variable-temperature NMR identifies conformational changes. Coupled with molecular dynamics simulations, this clarifies time-averaged signals .

Safety and Handling in Research Settings

Q. Q7: What safety protocols are recommended for handling this compound in laboratory settings?

Answer : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact; wash with soap and water if exposed . Store in airtight containers at 2–8°C. Toxicity data should be cross-referenced with PubChem or EPA DSSTox .

Data Analysis and Reporting Standards

Q. Q8: How should researchers statistically validate experimental data (e.g., kinetic studies) for this compound?

Answer : Triplicate measurements with standard deviations ensure reproducibility. For kinetic data, nonlinear regression (e.g., Michaelis-Menten model) quantifies rate constants. Use ANOVA or t-tests to compare datasets, explicitly stating confidence intervals (p < 0.05) .

Q. Q9: What are best practices for presenting crystallographic data of this compound in publications?

Answer : Report CIF files (SHELXL-refined), R-values, and thermal displacement parameters. Include ORTEP diagrams and hydrogen-bonding tables. Validate using checkCIF/PLATON .

Advanced Applications in Organic Synthesis

Q. Q10: How can this compound serve as a precursor in natural product synthesis?

Answer : Its ethenyl group enables [4+2] cycloadditions to construct polycyclic frameworks. For example, Diels-Alder reactions with dienes yield bicyclic ketones, intermediates in terpene synthesis. Stereoselectivity can be controlled via Lewis acid catalysts (e.g., BF₃·Et₂O) .

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